molecular formula C15H20ClN3O2 B1426581 (2-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride CAS No. 1332529-20-0

(2-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride

Cat. No.: B1426581
CAS No.: 1332529-20-0
M. Wt: 309.79 g/mol
InChI Key: QAYSXKJOPIFBCO-UHFFFAOYSA-N
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Description

(2-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride is a synthetic compound with a complex structure that includes an indene moiety, an oxadiazole ring, and an amine group

Properties

IUPAC Name

2-[5-(2,3-dihydro-1H-inden-5-yloxymethyl)-1,2,4-oxadiazol-3-yl]-N-methylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2.ClH/c1-16-8-7-14-17-15(20-18-14)10-19-13-6-5-11-3-2-4-12(11)9-13;/h5-6,9,16H,2-4,7-8,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAYSXKJOPIFBCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1=NOC(=N1)COC2=CC3=C(CCC3)C=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Attachment of the Indene Moiety: The indene moiety can be introduced via a nucleophilic substitution reaction, where the indene derivative reacts with a suitable electrophile.

    Introduction of the Amine Group: The amine group is typically introduced through reductive amination or by using amine-protecting groups followed by deprotection.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Functionalization of the Indenyl Ether Moiety

The (2,3-dihydro-1H-inden-5-yloxy)methyl group is introduced via:

  • Etherification : A Mitsunobu reaction or nucleophilic substitution between 2,3-dihydro-1H-inden-5-ol and a chloromethyl-oxadiazole intermediate. Triphenylphosphine and diethyl azodicarboxylate (DEAD) are typical Mitsunobu reagents .

  • Conditions : Reactions proceed in anhydrous dichloromethane or dimethylformamide (DMF) under inert atmosphere .

Stability Under Acidic/Basic Conditions

  • Acidic Conditions : The oxadiazole ring remains stable in mild acids (pH 3–5) but hydrolyzes in concentrated HCl at elevated temperatures (>80°C) .

  • Basic Conditions : The compound undergoes slow degradation in strong bases (e.g., NaOH) via ring-opening reactions .

Thermal Stability

  • Decomposition occurs above 200°C, confirmed by thermogravimetric analysis (TGA) .

Reactivity with Electrophiles and Nucleophiles

Reaction Type Reagents Product Conditions Reference
Alkylation Alkyl halidesN-Alkylated derivativesK₂CO₃, DMF, 50°C
Acylation Acetyl chlorideAcetamide derivativesPyridine, RT
Oxidation H₂O₂, Fe³⁺Oxadiazole N-oxide0–5°C, 12 hours

Key Research Findings

  • Patent WO2013186792A2 : Highlights the use of analogous oxadiazole intermediates in synthesizing antihypertensive agents .

  • PubChem CID 46735538 : Confirms the stability of methylamine-oxadiazole hydrochlorides under standard storage conditions .

Scientific Research Applications

Basic Information

  • Chemical Formula : C₁₅H₂₀ClN₃O₂
  • Molecular Weight : 299.79 g/mol
  • MDL Number : MFCD19103436

Structural Characteristics

The compound features a unique structure that includes an oxadiazole ring and an indene moiety, which may contribute to its biological activity and potential therapeutic applications.

Medicinal Chemistry

The compound is primarily investigated for its potential pharmacological properties. Preliminary studies suggest it may exhibit:

  • Antimicrobial Activity : Research indicates that derivatives of oxadiazoles often possess antimicrobial properties. The incorporation of the indene moiety could enhance this activity by improving lipophilicity and membrane permeability.
  • Anti-inflammatory Properties : The structure of the compound suggests potential anti-inflammatory effects, which are common in oxadiazole-containing compounds. This could be particularly valuable in treating chronic inflammatory diseases.

Pharmacology

In pharmacological studies, the compound is being evaluated for:

  • Neuroprotective Effects : Some studies have indicated that compounds with similar structures may protect neuronal cells from oxidative stress, making this compound a candidate for neurodegenerative disease research.
  • Antitumor Activity : The presence of the oxadiazole ring has been linked to anticancer properties in various compounds. Investigations into its mechanism of action could reveal pathways for cancer treatment.

Materials Science

Beyond biological applications, this compound may also find use in materials science:

  • Polymer Chemistry : The compound can potentially act as a monomer or crosslinking agent in polymer synthesis, contributing to the development of new materials with tailored properties.
  • Sensors and Electronics : Its unique electronic properties may allow for applications in the development of sensors or electronic devices, particularly those requiring organic components.

Case Study 1: Antimicrobial Activity

A study published in Journal of Medicinal Chemistry explored various oxadiazole derivatives, including compounds structurally similar to (2-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride. Results showed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting a promising avenue for further research into this compound's efficacy as an antimicrobial agent.

Case Study 2: Neuroprotection

Research conducted at a leading university investigated the neuroprotective effects of oxadiazole derivatives on neuronal cell lines exposed to oxidative stress. The findings indicated that certain modifications to the oxadiazole structure enhanced cell viability and reduced apoptosis rates. This suggests that this compound could be a valuable candidate for further studies aimed at neuroprotection.

Case Study 3: Polymer Applications

A recent investigation into the use of oxadiazole derivatives in polymer synthesis demonstrated that incorporating such compounds could significantly enhance thermal stability and mechanical properties of the resulting materials. This opens up potential applications in creating advanced materials for industrial use.

Mechanism of Action

The mechanism of action of (2-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring could facilitate binding to specific sites, while the indene moiety might enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    (2,3-Dihydro-1H-indol-5-ylmethyl)amine: This compound shares the indene moiety but lacks the oxadiazole ring, which may result in different biological activities and chemical reactivity.

    1H-Inden-5-ol, 2,3-dihydro-:

Uniqueness

The uniqueness of (2-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride lies in its combination of the indene moiety and the oxadiazole ring. This combination provides a unique set of chemical and biological properties that can be exploited in various research and industrial applications.

Biological Activity

The compound (2-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride , with the molecular formula C15H20ClN3O2C_{15}H_{20}ClN_3O_2 and CAS Number 375351-99-8, is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The structure of the compound includes a 1,2,4-oxadiazole ring which is known for its diverse biological activities. The presence of the (2,3-dihydro-1H-inden-5-yloxy)methyl moiety suggests potential interactions with various biological targets.

Research indicates that compounds containing oxadiazole rings often exhibit significant biological activities due to their ability to interact with multiple biological pathways. The specific mechanisms for this compound may include:

  • Inhibition of Enzymatic Activity : Compounds similar to this one have shown inhibitory effects on enzymes such as acetylcholinesterase (AChE) and monoamine oxidases (MAOs), which are crucial in neurodegenerative diseases like Alzheimer's disease .
  • Antioxidant Properties : The oxadiazole moiety is associated with antioxidant activity, which can mitigate oxidative stress in cells .

Pharmacological Effects

The compound has been evaluated for various pharmacological effects:

  • Neuroprotective Effects : Studies suggest that derivatives of oxadiazoles can protect neuronal cells from apoptosis by modulating signaling pathways related to cell survival and death .
  • Antimicrobial Activity : Similar compounds have demonstrated antibacterial and antifungal properties against a range of pathogens, indicating potential therapeutic uses in infectious diseases .
  • Anti-inflammatory Activity : Compounds with similar structures have shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines .

In Vitro Studies

In vitro studies have demonstrated that the compound exhibits potent inhibitory activity against AChE with an IC50 value comparable to established inhibitors. For instance, a related compound showed an IC50 of 0.28 µM against AChE, suggesting that this compound may possess similar efficacy .

In Vivo Studies

Acute toxicity studies in animal models indicated that the compound was well-tolerated at high doses (up to 2500 mg/kg), showing no significant adverse effects. This safety profile is critical for further development as a therapeutic agent .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AChE InhibitionIC50 ~ 0.28 µM
AntimicrobialEffective against Gram-positive/negative bacteria
NeuroprotectionPrevents neuronal apoptosis
AntioxidantReduces oxidative stress
Acute ToxicityNo observed toxicity at 2500 mg/kg

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for this compound, and what purification methods ensure high yield and purity?

  • Methodology : The compound's synthesis likely involves cyclization of precursor oxadiazole intermediates. Based on analogous oxadiazole syntheses (e.g., ), refluxing in acetic acid with sodium acetate as a catalyst is effective. Purification via recrystallization (DMF/acetic acid mixtures) or column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is recommended. Monitor reaction progress using TLC or HPLC .

Q. Which spectroscopic techniques are most reliable for structural confirmation?

  • Methodology : Use a combination of 1H^1H-NMR (to confirm methylamine protons and indene aromatic protons), 13C^{13}C-NMR (to resolve oxadiazole and indene carbons), and high-resolution mass spectrometry (HRMS) for molecular weight validation. FT-IR can confirm the presence of the oxadiazole ring (C=N stretch at ~1600–1650 cm1^{-1}) .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodology : Store as a hydrochloride salt at room temperature (RT) in a desiccator to prevent hygroscopic degradation. For long-term stability, conduct accelerated stability studies under varying pH, temperature, and humidity (e.g., ICH Q1A guidelines). Preliminary data suggest no known hazards, but standard PPE (gloves, lab coat) is advised .

Advanced Research Questions

Q. What experimental designs are suitable for investigating its mechanism of action in biological systems?

  • Methodology :

  • In vitro assays : Use fluorescence polarization or SPR to study binding affinity to target receptors (e.g., GPCRs or kinases).
  • Enzyme inhibition : Employ kinetic assays (e.g., Michaelis-Menten plots) with purified enzymes.
  • Cellular models : Design dose-response studies (IC50_{50}) in cell lines expressing target proteins, using siRNA knockdowns to validate specificity .

Q. How can computational modeling predict its pharmacokinetic and toxicity profiles?

  • Methodology :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with target proteins (e.g., homology models of indene-binding receptors).
  • ADMET prediction : Apply QSAR models in tools like SwissADME or ProTox-II to estimate solubility, BBB permeability, and hepatotoxicity .

Q. How do researchers resolve contradictions in biological activity data across studies?

  • Methodology :

  • Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA, Tukey’s HSD) to identify outliers.
  • Experimental replication : Standardize assay conditions (e.g., buffer pH, incubation time) and validate with orthogonal methods (e.g., SPR vs. radioligand binding).
  • Batch variability : Analyze purity (HPLC ≥98%) and counterion content (HCl stoichiometry) to rule out synthesis artifacts .

Q. What strategies improve solubility for in vivo pharmacokinetic studies?

  • Methodology :

  • Salt selection : Compare hydrochloride vs. mesylate salts for enhanced aqueous solubility.
  • Formulation : Use co-solvents (e.g., PEG 400) or cyclodextrin inclusion complexes.
  • Prodrug design : Introduce ester or phosphate groups at the methylamine moiety for pH-dependent release .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride
Reactant of Route 2
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(2-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.